molecular formula C23H25N5O2S B307994 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

货号 B307994
分子量: 435.5 g/mol
InChI 键: GMEIPBILFXFVSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

科学研究应用

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. A study by Hu et al. (2020) reported that this compound exhibited potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The authors also demonstrated that the compound induced apoptosis in cancer cells by activating the mitochondrial pathway.

作用机制

The mechanism of action of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, several studies have suggested that the compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. For example, a study by Zhang et al. (2019) reported that the compound inhibited the phosphorylation of AKT and ERK1/2, which are crucial signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to exhibit various biochemical and physiological effects. For instance, a study by Hu et al. (2020) reported that the compound induced G2/M cell cycle arrest in cancer cells, which is a crucial mechanism for preventing cancer cell proliferation. The authors also demonstrated that the compound inhibited the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

实验室实验的优点和局限性

One of the main advantages of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound also has some limitations for lab experiments. For example, its complex synthesis method and low yield may make it difficult to obtain large quantities of the compound for extensive studies. Additionally, the compound's mechanism of action is not fully understood, which may hinder its further development as a cancer therapy.

未来方向

Despite the limitations, 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several potential future directions for research. One possible direction is to investigate the compound's effects on other signaling pathways involved in cancer cell proliferation and survival. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more efficient synthesis methods for the compound may also facilitate its further research and development.
Conclusion:
In conclusion, 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has shown promising anti-tumor activity and has potential applications in various fields of research. Its complex synthesis method and limited understanding of its mechanism of action may hinder its further development, but future research may explore its potential applications and develop more efficient synthesis methods.

合成方法

The synthesis of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multistep process that requires various reagents and catalysts. The detailed synthesis method has been described in a scientific article by Zhang et al. (2019). The authors reported that the synthesis of this compound involves the condensation of 2-aminopyridine with 5-bromo-2-nitrobenzoic acid, followed by the reduction of the nitro group and the subsequent cyclization of the resulting intermediate with hexanethiol and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

属性

产品名称

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

分子式

C23H25N5O2S

分子量

435.5 g/mol

IUPAC 名称

1-(3-hexylsulfanyl-6-pyridin-4-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone

InChI

InChI=1S/C23H25N5O2S/c1-3-4-5-8-15-31-23-25-21-20(26-27-23)18-9-6-7-10-19(18)28(16(2)29)22(30-21)17-11-13-24-14-12-17/h6-7,9-14,22H,3-5,8,15H2,1-2H3

InChI 键

GMEIPBILFXFVSQ-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1

规范 SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。